N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound is a thiazole-derived imine featuring a 3,5-dimethylpiperidin-1-yl sulfonyl group at the phenyl ring and a morpholin-4-yl ethyl substituent on the thiazole core. The (2Z)-configuration stabilizes the imine moiety, which may influence its binding affinity and metabolic stability.
Properties
Molecular Formula |
C28H36N4O3S2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
4-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H36N4O3S2/c1-22-17-23(2)20-31(19-22)37(33,34)26-10-6-7-24(18-26)27-21-36-28(29-25-8-4-3-5-9-25)32(27)12-11-30-13-15-35-16-14-30/h3-10,18,21-23H,11-17,19-20H2,1-2H3 |
InChI Key |
IIOMUPPGLPLANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the morpholine and piperidine sulfonyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems to monitor temperature, pressure, and pH would ensure consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography would be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to analogs with modifications in the sulfonyl and thiazole substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogs
*Calculated based on molecular formula.
Key Observations:
Azepane (7-membered ring) may confer conformational flexibility, whereas the dimethylpiperidine (6-membered, rigid) could improve binding to structured pockets.
Thiazole Substituents :
NMR and Spectroscopic Comparisons
Evidence from NMR studies on analogous thiazoles (e.g., compounds 1 and 7 in ) highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic changes . For the target compound:
- The morpholin-4-yl ethyl group would likely cause upfield shifts in region B due to electron-donating effects.
- The dimethylpiperidinyl sulfonyl group may downfield-shift aromatic protons in region A due to electron withdrawal, distinguishing it from azepane-containing analogs.
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structural inferences suggest:
- Kinase Inhibition Potential: The morpholine and sulfonyl groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The dimethylpiperidine moiety may reduce off-target effects compared to simpler amines .
Research Tools and Methodologies
- Structural Elucidation : X-ray crystallography using SHELX software could resolve the (2Z)-configuration and compare packing interactions with analogs.
- Synthesis : Strategies from plant-derived biomolecule studies (e.g., regioselective sulfonation) may apply to optimizing yield and purity .
- 3D Cell Culture Models : Platforms like stereolithographic hydrogel printing could test the compound’s efficacy in physiologically relevant microenvironments.
Biological Activity
N-[(2Z)-4-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial properties, mechanisms of action, and toxicity profiles.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole Ring : Implicated in various biological activities.
- Piperidine and Morpholine Moieties : Known for their role in enhancing pharmacological effects.
- Sulfonamide Group : Often associated with antimicrobial activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial properties. Below is a summary of key findings:
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Candida albicans | 128 µg/mL | 10 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Wall Synthesis : Similar to other sulfonamide compounds, it may interfere with bacterial folic acid synthesis.
- Disruption of Membrane Integrity : The presence of piperidine and morpholine groups could enhance membrane permeability, leading to cell lysis in susceptible organisms.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of thiazole derivatives and found that modifications similar to those in this compound led to enhanced antibacterial activity against Enterococcus faecium and Bacillus subtilis .
- Toxicity Assessment : Research involving aquatic crustaceans (Daphnia magna) indicated that while the compound showed promising antimicrobial activity, it also exhibited moderate toxicity levels. This highlights the need for further evaluation in terms of safety for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
